molecular formula C13H24N2O4 B6209544 2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-3-yl)propanoic acid CAS No. 117049-94-2

2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-3-yl)propanoic acid

Cat. No. B6209544
CAS RN: 117049-94-2
M. Wt: 272.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-3-yl)propanoic acid” is a chemical compound with the CAS Number: 2413864-24-9 . It has a molecular weight of 272.34 . The compound is stored at 4°C and is in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H24N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)8-9-6-4-5-7-14-9/h9-10,14H,4-8H2,1-3H3,(H,15,18)(H,16,17)/t9?,10-/m1/s1 . This code provides a detailed description of the molecule’s structure and stereochemistry.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 272.34 . It is a powder and is stored at 4°C . More specific physical and chemical properties like melting point, boiling point, and solubility were not available in the retrieved data.

Scientific Research Applications

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-3-yl)propanoic acid' involves the protection of the amine group of piperidine, followed by the reaction with tert-butyl chloroformate to form the tert-butoxycarbonyl (Boc) protected amine. The Boc-protected amine is then reacted with 3-bromopropanoic acid to form the desired product.", "Starting Materials": [ "Piperidine", "Tert-butyl chloroformate", "3-bromopropanoic acid", "Diethyl ether", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Piperidine is reacted with tert-butyl chloroformate in diethyl ether to form the Boc-protected amine.", "Step 2: The Boc-protected amine is then reacted with 3-bromopropanoic acid in the presence of sodium bicarbonate and diethyl ether to form the desired product.", "Step 3: The product is then purified by recrystallization from a mixture of diethyl ether and water, followed by drying under vacuum." ] }

CAS RN

117049-94-2

Product Name

2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-3-yl)propanoic acid

Molecular Formula

C13H24N2O4

Molecular Weight

272.3

Purity

95

Origin of Product

United States

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